molecular formula C8H6F2N2O3 B1296524 N-(4,5-Difluoro-2-nitrophenyl)acetamide CAS No. 1662-21-1

N-(4,5-Difluoro-2-nitrophenyl)acetamide

Cat. No. B1296524
CAS RN: 1662-21-1
M. Wt: 216.14 g/mol
InChI Key: OJFQFPPFAFOXAQ-UHFFFAOYSA-N
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Patent
US04791225

Procedure details

To a solution of N-(3,4-difluorophenyl)acetamide (48 g) in concentrated sulfuric acid (140 ml) was added dropwise concentrated nitric acid (d 1.42, 56 ml) at -1° to 3° C. during 50 minutes with stirring in an ice-salt bath. After stirring for 1.5 hours at 3° to 16° C., the reaction mixture was poured into ice water (560 ml). The resulting precipitate was collected by filtration, washed with chilled water sufficiently to give N-(4,5-difluoro-2-nitrophenyl)acetamide (55.3 g).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
560 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([NH:9][C:10](=[O:12])[CH3:11])=[C:5]([N+:13]([O-:15])=[O:14])[CH:6]=1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)NC(C)=O
Name
Quantity
56 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
140 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
560 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice-salt bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1.5 hours at 3° to 16° C.
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with chilled water sufficiently

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 55.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.